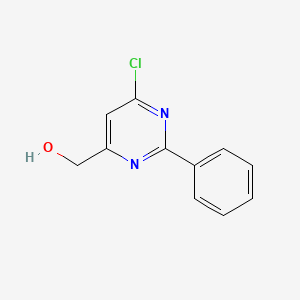

(6-Chloro-2-phenylpyrimidin-4-yl)methanol

Description

BenchChem offers high-quality (6-Chloro-2-phenylpyrimidin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloro-2-phenylpyrimidin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-chloro-2-phenylpyrimidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-10-6-9(7-15)13-11(14-10)8-4-2-1-3-5-8/h1-6,15H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYPUBBUSUVHIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694253 | |

| Record name | (6-Chloro-2-phenylpyrimidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325685-75-4 | |

| Record name | (6-Chloro-2-phenylpyrimidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (6-Chloro-2-phenylpyrimidin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for (6-chloro-2-phenylpyrimidin-4-yl)methanol, a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. The synthesis is presented in a multi-step approach, beginning from fundamental precursors and culminating in the target molecule. Each step is detailed with underlying chemical principles, procedural considerations, and relevant citations to authoritative literature.

Introduction

Substituted pyrimidines are a cornerstone of heterocyclic chemistry, forming the structural core of numerous biologically active compounds, including pharmaceuticals and agrochemicals.[1] The target molecule, (6-chloro-2-phenylpyrimidin-4-yl)methanol, features a strategically functionalized pyrimidine ring with a chloro substituent, a phenyl group, and a hydroxymethyl group. These features offer multiple points for further chemical modification, making it a valuable intermediate for the synthesis of diverse compound libraries in drug discovery programs. This guide elucidates a logical and efficient pathway for its laboratory-scale synthesis.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The primary alcohol functionality can be readily installed via the reduction of a corresponding aldehyde or carboxylic acid. This positions 6-chloro-2-phenylpyrimidine-4-carbaldehyde or a derivative of 6-chloro-2-phenylpyrimidine-4-carboxylic acid as a key late-stage intermediate. The chloro and phenyl substituents on the pyrimidine ring can be introduced through the construction of the heterocyclic core followed by a chlorination step. This leads to a dihydroxypyrimidine intermediate, which can be synthesized from acyclic precursors.

Caption: Retrosynthetic analysis of (6-Chloro-2-phenylpyrimidin-4-yl)methanol.

Proposed Synthetic Pathway

The proposed forward synthesis is a four-step process:

-

Step 1: Synthesis of 2-Phenyl-4,6-dihydroxypyrimidine via cyclocondensation of benzamidine with diethyl malonate.

-

Step 2: Chlorination of 2-phenyl-4,6-dihydroxypyrimidine to yield 4,6-dichloro-2-phenylpyrimidine using a suitable chlorinating agent like phosphorus oxychloride (POCl₃).

-

Step 3: Formylation of the 4-position of the pyrimidine ring. A Vilsmeier-Haack reaction can be employed to introduce a formyl group, leading to 6-chloro-2-phenylpyrimidine-4-carbaldehyde. This step is crucial for introducing the carbon that will become the hydroxymethyl group.

-

Step 4: Reduction of the aldehyde functionality to the primary alcohol, yielding the final product, (6-chloro-2-phenylpyrimidin-4-yl)methanol.

Caption: Proposed four-step synthesis of (6-Chloro-2-phenylpyrimidin-4-yl)methanol.

Experimental Protocols

Part 1: Synthesis of 2-Phenyl-4,6-dihydroxypyrimidine

The construction of the pyrimidine ring is a well-established reaction involving the condensation of an amidine with a 1,3-dicarbonyl compound.[2] In this synthesis, benzamidine hydrochloride is reacted with diethyl malonate in the presence of a strong base, such as sodium ethoxide, to facilitate the cyclocondensation.

Protocol:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) and benzamidine hydrochloride (1 equivalent).

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting solid in water and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 5-6.

-

Isolation: The precipitated 2-phenyl-4,6-dihydroxypyrimidine is collected by filtration, washed with cold water, and dried under vacuum.

Causality of Choices: Sodium ethoxide acts as a strong base to deprotonate the active methylene group of diethyl malonate, forming a nucleophilic enolate which then attacks the electrophilic carbon of the benzamidine. The subsequent intramolecular cyclization and elimination of ethanol and water lead to the formation of the stable aromatic pyrimidine ring.

Part 2: Synthesis of 4,6-Dichloro-2-phenylpyrimidine

The conversion of the dihydroxy pyrimidine to the corresponding dichloro derivative is a crucial step to activate the 4 and 6 positions for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[3]

Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap to neutralize HCl fumes, suspend 2-phenyl-4,6-dihydroxypyrimidine (1 equivalent) in an excess of phosphorus oxychloride (POCl₃). A tertiary amine base, such as N,N-dimethylaniline or triethylamine, can be added as a catalyst and acid scavenger.[4]

-

Reflux: Heat the mixture to reflux for 3-5 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃ and the evolution of HCl gas.

-

Work-up: After the reaction is complete (monitored by TLC), carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Isolation: The residue is then cautiously poured onto crushed ice with vigorous stirring. The precipitated solid, 4,6-dichloro-2-phenylpyrimidine, is collected by filtration, washed thoroughly with cold water, and dried. Recrystallization from a suitable solvent like ethanol or hexane may be required for further purification.

Causality of Choices: POCl₃ acts as both a reagent and a solvent in this reaction. The hydroxyl groups of the dihydroxypyrimidine are converted into better leaving groups (chlorophosphates), which are subsequently displaced by chloride ions to form the dichloropyrimidine. The addition of a base can accelerate the reaction by neutralizing the generated HCl.[4]

Part 3: Synthesis of 6-Chloro-2-phenylpyrimidine-4-carbaldehyde

The Vilsmeier-Haack reaction provides a method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride.[5] This electrophile then attacks the pyrimidine ring.

Protocol:

-

Vilsmeier Reagent Formation: In a cooled flask (0-5 °C) under an inert atmosphere, add phosphorus oxychloride (POCl₃, 1.5 equivalents) to N,N-dimethylformamide (DMF, 3 equivalents) with stirring.

-

Reaction with Pyrimidine: To this freshly prepared Vilsmeier reagent, add a solution of 4,6-dichloro-2-phenylpyrimidine (1 equivalent) in DMF.

-

Heating: The reaction mixture is then heated to 60-80 °C for several hours. The progress of the formylation should be monitored by TLC.

-

Hydrolysis and Work-up: After completion, the reaction mixture is cooled and poured onto crushed ice. The mixture is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to hydrolyze the intermediate iminium salt to the aldehyde.

-

Isolation: The product, 6-chloro-2-phenylpyrimidine-4-carbaldehyde, can be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Choices: The Vilsmeier reagent is a mild electrophile that can selectively formylate activated aromatic systems. The electron-donating character of the pyrimidine ring facilitates the electrophilic substitution. The subsequent hydrolysis step is essential to convert the initially formed iminium salt into the desired aldehyde.

Part 4: Synthesis of (6-Chloro-2-phenylpyrimidin-4-yl)methanol

The final step involves the reduction of the aldehyde group to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it typically does not reduce the chloro-substituent on the pyrimidine ring under standard conditions.[6]

Protocol:

-

Reaction Setup: Dissolve 6-chloro-2-phenylpyrimidine-4-carbaldehyde (1 equivalent) in a suitable protic solvent such as methanol or ethanol in a round-bottom flask.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 1.1-1.5 equivalents) portion-wise with stirring.

-

Reaction Monitoring: Allow the reaction to proceed at 0 °C to room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC.

-

Work-up: Once the reaction is complete, quench the excess NaBH₄ by the careful addition of water or dilute acid (e.g., 1M HCl).

-

Isolation: Remove the organic solvent under reduced pressure. The aqueous residue can be extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

Purification: The final product, (6-chloro-2-phenylpyrimidin-4-yl)methanol, can be purified by column chromatography or recrystallization.

Causality of Choices: Sodium borohydride is a hydride donor. The hydride ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated by the solvent during the work-up to yield the primary alcohol. NaBH₄ is chosen for its mildness and selectivity, which helps to avoid unwanted side reactions.[6]

Data Summary

| Step | Starting Material(s) | Reagents | Product | Key Considerations |

| 1 | Benzamidine HCl, Diethyl Malonate | Sodium Ethoxide, Ethanol | 2-Phenyl-4,6-dihydroxypyrimidine | Anhydrous conditions are crucial for the formation of sodium ethoxide. |

| 2 | 2-Phenyl-4,6-dihydroxypyrimidine | POCl₃, N,N-Dimethylaniline | 4,6-Dichloro-2-phenylpyrimidine | Reaction should be performed in a fume hood due to toxic and corrosive reagents. |

| 3 | 4,6-Dichloro-2-phenylpyrimidine | POCl₃, DMF | 6-Chloro-2-phenylpyrimidine-4-carbaldehyde | The Vilsmeier reagent should be prepared fresh. Careful hydrolysis is required. |

| 4 | 6-Chloro-2-phenylpyrimidine-4-carbaldehyde | NaBH₄, Methanol | (6-Chloro-2-phenylpyrimidin-4-yl)methanol | The reaction is exothermic; portion-wise addition of NaBH₄ at low temperature is recommended. |

Conclusion

The described four-step synthesis provides a robust and logical pathway for the preparation of (6-chloro-2-phenylpyrimidin-4-yl)methanol. The methodology relies on well-established and understood chemical transformations, offering a reliable route for researchers in the field of medicinal and organic chemistry. The final product serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Careful execution of each step, with appropriate safety precautions and reaction monitoring, is essential for achieving high yields and purity of the target compound.

References

-

Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molbank, 2021, M1234. [Link]

-

N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. ACS Chemical Neuroscience, 2023. [Link]

-

Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. RSC Medicinal Chemistry, 2023. [Link]

- Synthesis of chlorin

- Process for the preparation of 4,6-dihydroxypyrimidine. DE19640756B4, 1998.

-

The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

-

5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Journal of Enzyme Inhibition and Medicinal Chemistry, 2013. [Link]

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 2022. [Link]

-

Hofmann rearrangement reaction | mechanism with solved problems | organic chemistry. YouTube. [Link]

-

Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. Russian Journal of Organic Chemistry, 2003. [Link]

-

Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal. [Link]

- Process for making 4,6-dihydroxypyrimidine. WO1997044327A1, 1997.

-

6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E, 2011. [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry, 2018. [Link]

-

Bicyclic 6-6 Systems: Pteridines. Comprehensive Organic Chemistry II, 2013. [Link]

-

Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 2009. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor, 2014. [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 2023. [Link]

-

Hofmann Rearrangement. Chemistry Steps. [Link]

-

Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. International Journal of ChemTech Research, 2015. [Link]

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 2016. [Link]

-

Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines. YouTube. [Link]

-

Vilsmeier-Haack Reaction. YouTube. [Link]

-

6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E, 2011. [Link]

-

Reversal of 6-mercaptopurine and 6-methylmercaptopurine ribonucleoside cytotoxicity by amidoimidazole carboxamide ribonucleoside in Molt F4 human malignant T-lymphoblasts. Clinical and Translational Science, 1985. [Link]

Sources

- 1. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]

Retrosynthetic Analysis of (6-Chloro-2-phenylpyrimidin-4-yl)methanol: A Technical Guide for Drug Development Professionals

Introduction

(6-Chloro-2-phenylpyrimidin-4-yl)methanol is a key heterocyclic scaffold that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its strategic importance lies in the presence of multiple reactive sites—a chloro substituent amenable to nucleophilic substitution and cross-coupling reactions, a primary alcohol for esterification and etherification, and a stable pyrimidine core. This guide provides an in-depth retrosynthetic analysis of this target molecule, exploring plausible synthetic routes and offering field-proven insights into experimental design and execution. The methodologies presented are designed to be robust and scalable, catering to the needs of researchers in medicinal chemistry and process development.

Retrosynthetic Strategy: Deconstruction of the Target Molecule

A logical retrosynthetic analysis of (6-Chloro-2-phenylpyrimidin-4-yl)methanol (TGT) begins with the disconnection of the hydroxymethyl group, leading to precursors with a carbonyl functionality at the C4 position. Two primary pathways emerge from this initial disconnection, revolving around a key intermediate, 2-phenyl-4,6-dichloropyrimidine (3) .

Caption: Primary retrosynthetic disconnections of the target molecule.

Pathway A: The Carboxylate Route

This pathway identifies ethyl 6-chloro-2-phenylpyrimidine-4-carboxylate (1) as a key precursor. The hydroxymethyl group in the target molecule can be envisioned as the reduction product of this ester. Further disconnection of the ester at the C4-C(O) bond points towards the versatile intermediate 2-phenyl-4,6-dichloropyrimidine (3) .

Pathway B: The Aldehyde Route

Alternatively, the target molecule can be accessed through the reduction of 6-chloro-2-phenylpyrimidine-4-carbaldehyde (2) . This aldehyde can also be synthesized from 2-phenyl-4,6-dichloropyrimidine (3) , offering a convergent approach.

Forward Synthesis: From Building Blocks to the Target Molecule

The forward synthesis will be discussed based on the construction of the key intermediate 2-phenyl-4,6-dichloropyrimidine (3) , followed by its elaboration into the target molecule via the two proposed pathways.

Synthesis of the Core Intermediate: 2-Phenyl-4,6-dichloropyrimidine (3)

The construction of the 2-phenylpyrimidine core is most efficiently achieved through a condensation reaction, a classic and widely used method for pyrimidine synthesis.[1]

Caption: Forward synthesis via the carboxylate intermediate.

Step 3A: Synthesis of 6-Chloro-2-phenylpyrimidine-4-carbonitrile

A regioselective nucleophilic aromatic substitution (SNAr) at the C4 position of (3) with a cyanide source, such as potassium cyanide, introduces the nitrile functionality. The choice of solvent and temperature is critical to ensure selectivity and prevent reaction at the C2 position.

Step 4A: Synthesis of Ethyl 6-chloro-2-phenylpyrimidine-4-carboxylate (1)

The nitrile is then hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, followed by esterification (e.g., using ethanol and a catalytic amount of acid) to yield the ethyl ester (1) .

Step 5A: Reduction to (6-Chloro-2-phenylpyrimidin-4-yl)methanol (TGT)

The final step involves the selective reduction of the ester group. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be effective, they may also lead to the reduction of the chloro substituent or the pyrimidine ring itself. A milder and more chemoselective approach involves the use of sodium borohydride (NaBH₄) in a suitable solvent system, such as methanol or a mixture of THF and methanol. [2]The presence of methanol can enhance the reducing power of NaBH₄ towards esters. Careful control of the reaction temperature is crucial to maintain selectivity.

Pathway B: Elaboration via the Aldehyde Intermediate

This alternative pathway offers a potentially more direct route to the target molecule by avoiding the hydrolysis and esterification steps.

Caption: Forward synthesis via the aldehyde intermediate.

Step 3B: Synthesis of 6-Chloro-2-phenylpyrimidine-4-carbaldehyde (2)

The introduction of the formyl group can be achieved through various methods. One plausible approach is a Vilsmeier-Haack reaction on a suitable precursor, although the regioselectivity would need careful optimization. [3][4][5]A more controlled method involves the reaction of (3) with a formylating agent or a one-carbon synthon.

Step 4B: Reduction to (6-Chloro-2-phenylpyrimidin-4-yl)methanol (TGT)

The reduction of the aldehyde (2) to the primary alcohol is a more straightforward transformation compared to the ester reduction. Sodium borohydride in a protic solvent like ethanol or methanol is typically sufficient to achieve this conversion efficiently and selectively, without affecting the chloro substituent.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and available equipment.

Protocol 1: Synthesis of 2-Phenyl-4,6-dihydroxypyrimidine (4)

| Reagent | MW | Equivalents | Amount |

| Benzamidine hydrochloride | 156.61 | 1.0 | 15.66 g |

| Diethyl malonate | 160.17 | 1.0 | 16.02 g |

| Sodium | 22.99 | 2.2 | 5.06 g |

| Ethanol | 46.07 | - | 200 mL |

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal to absolute ethanol under an inert atmosphere.

-

Once the sodium has completely dissolved to form sodium ethoxide, add diethyl malonate dropwise to the solution.

-

Add benzamidine hydrochloride portion-wise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Filter the solid, wash with cold ethanol and water, and dry under vacuum to obtain 2-phenyl-4,6-dihydroxypyrimidine (4) .

Protocol 2: Synthesis of 2-Phenyl-4,6-dichloropyrimidine (3)

| Reagent | MW | Equivalents | Amount |

| 2-Phenyl-4,6-dihydroxypyrimidine (4) | 188.18 | 1.0 | 18.82 g |

| Phosphorus oxychloride (POCl₃) | 153.33 | 5.0 | 76.67 g (46.5 mL) |

| N,N-Dimethylaniline | 121.18 | 0.1 | 1.21 g |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 2-phenyl-4,6-dihydroxypyrimidine (4) to phosphorus oxychloride.

-

Add a catalytic amount of N,N-dimethylaniline.

-

Heat the mixture to reflux and maintain for 3-4 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2-phenyl-4,6-dichloropyrimidine (3) , which can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis of Ethyl 6-chloro-2-phenylpyrimidine-4-carboxylate (1) (via Cyanide)

| Reagent | MW | Equivalents | Amount |

| 2-Phenyl-4,6-dichloropyrimidine (3) | 225.07 | 1.0 | 22.51 g |

| Potassium cyanide (KCN) | 65.12 | 1.1 | 7.16 g |

| DMSO | 78.13 | - | 100 mL |

Procedure (Step 3A):

-

Dissolve 2-phenyl-4,6-dichloropyrimidine (3) in anhydrous DMSO in a round-bottom flask.

-

Add potassium cyanide portion-wise at room temperature.

-

Heat the reaction mixture to 80-90 °C and monitor by TLC.

-

After completion, cool the mixture and pour it into water.

-

Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.

-

Purify the crude product by column chromatography to obtain 6-chloro-2-phenylpyrimidine-4-carbonitrile .

Procedure (Step 4A):

-

Hydrolyze the nitrile by refluxing in a mixture of ethanol and concentrated sulfuric acid until TLC indicates complete conversion to the ester.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify by column chromatography to yield ethyl 6-chloro-2-phenylpyrimidine-4-carboxylate (1) .

Protocol 4: Synthesis of (6-Chloro-2-phenylpyrimidin-4-yl)methanol (TGT) from Ester (1)

| Reagent | MW | Equivalents | Amount |

| Ethyl 6-chloro-2-phenylpyrimidine-4-carboxylate (1) | 276.71 | 1.0 | 27.67 g |

| Sodium borohydride (NaBH₄) | 37.83 | 3.0 | 11.35 g |

| Methanol | 32.04 | - | 200 mL |

| THF | 72.11 | - | 100 mL |

Procedure:

-

Dissolve ethyl 6-chloro-2-phenylpyrimidine-4-carboxylate (1) in a mixture of THF and methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Quench the reaction by carefully adding water and then a dilute acid (e.g., 1M HCl) to neutralize the excess borohydride.

-

Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.

-

Purify by column chromatography to obtain (6-chloro-2-phenylpyrimidin-4-yl)methanol (TGT) .

Conclusion

The retrosynthetic analysis of (6-chloro-2-phenylpyrimidin-4-yl)methanol reveals two viable and convergent synthetic pathways, both originating from the key intermediate 2-phenyl-4,6-dichloropyrimidine. The choice between the carboxylate and aldehyde routes will depend on factors such as reagent availability, scalability, and the desired purity of the final product. The protocols provided herein offer a solid foundation for the synthesis of this important building block, with an emphasis on regioselectivity and chemoselectivity. As with any synthetic endeavor, careful optimization of reaction conditions will be crucial for achieving high yields and purity.

References

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC. [Link]

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (n.d.). PubMed. [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). LinkedIn. [Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (n.d.). ResearchGate. [Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters. [Link]

- Process for the preparation of chloropyrimidines. (1996).

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (n.d.). NIH. [Link]

-

Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploiting Isopropanol as the Sole and Traceless Reductant. (n.d.). chemrxiv.org. [Link]

- Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine. (n.d.).

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). PMC. [Link]

-

Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins. (n.d.). organic-chemistry.org. [Link]

-

Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. (2022). PMC. [Link]

-

SEVERAL APPROACHES TO CYANIDE ION-CATALYZED SYNTHESIS OF 4-AROYL-1-PHENYL-I KPYRAZOL0[3,4-d]PYRIMlDlNES. (n.d.). heterocycles.jp. [Link]

-

ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (n.d.). ResearchGate. [Link]

-

Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. (2023). Organic Syntheses. [Link]

-

Catalytic hydrogenation of acetone to isopropyl alcohol with CAl3MgH2¯ containing planar tetracoordinate carbon. (n.d.). Frontiers. [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). MDPI. [Link]

-

Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. (n.d.). Current Medicinal Chemistry. [Link]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. [Link]

-

Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]

-

rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid. (n.d.). MDPI. [Link]

-

Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. (n.d.). ResearchGate. [Link]

-

NaBH4 reduction of ester. (2022). Reddit. [Link]

Sources

- 1. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Catalytic hydrogenation of acetone to isopropyl alcohol with CAl3MgH2¯ containing planar tetracoordinate carbon [frontiersin.org]

- 5. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]

Spectroscopic Characterization of (6-Chloro-2-phenylpyrimidin-4-yl)methanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound (6-Chloro-2-phenylpyrimidin-4-yl)methanol. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its substituted pyrimidine core, a scaffold found in numerous biologically active compounds. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this target molecule. The insights provided are grounded in established principles and data from analogous structures reported in the scientific literature.

Molecular Structure and Spectroscopic Rationale

The structure of (6-Chloro-2-phenylpyrimidin-4-yl)methanol combines a phenyl ring and a hydroxymethyl group attached to a chloropyrimidine core. Each spectroscopic technique provides unique insights into this molecular architecture.

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This allows for the mapping of the molecule's carbon-hydrogen framework and the identification of distinct functional groups.

-

IR Spectroscopy: Identifies the functional groups present in the molecule by detecting the vibrational frequencies of their bonds. Key groups for this molecule include the hydroxyl (-OH) group, the aromatic rings, and the carbon-chlorine (C-Cl) bond.

-

Mass Spectrometry: Determines the molecular weight of the compound and provides information about its fragmentation pattern, which aids in confirming the overall structure and the connectivity of its constituent parts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra allows for a detailed reconstruction of the molecular skeleton.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum of (6-Chloro-2-phenylpyrimidin-4-yl)methanol, typically recorded in a deuterated solvent like DMSO-d₆, would exhibit distinct signals corresponding to each unique proton environment.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Phenyl-H (ortho) | 8.3 - 8.5 | Doublet (d) or Multiplet (m) | 2H | ~7-8 |

| Phenyl-H (meta, para) | 7.4 - 7.6 | Multiplet (m) | 3H | - |

| Pyrimidine-H (C5-H) | ~7.3 | Singlet (s) | 1H | - |

| Methylene (-CH₂-) | ~4.6 | Doublet (d) | 2H | ~5-6 (due to coupling with OH) |

| Hydroxyl (-OH) | ~5.5 | Triplet (t) | 1H | ~5-6 (due to coupling with CH₂) |

Causality Behind Predictions: The chemical shifts are predicted based on the electronic environment of the protons. The phenyl protons ortho to the pyrimidine ring are expected to be deshielded due to the electron-withdrawing nature of the heterocyclic ring. The pyrimidine proton at the C5 position is in a relatively electron-rich environment compared to other positions on the ring, but its exact shift can be influenced by the solvent. The methylene protons are adjacent to an oxygen atom, shifting them downfield. The hydroxyl proton's chemical shift and multiplicity can be highly variable and are dependent on concentration, temperature, and solvent. The predicted coupling between the -CH₂- and -OH protons is often observed in DMSO-d₆.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrimidine-C (C2, C4, C6) | 160 - 170 |

| Phenyl-C (quaternary) | 135 - 140 |

| Phenyl-C (CH) | 128 - 132 |

| Pyrimidine-C (C5) | 115 - 120 |

| Methylene (-CH₂-) | ~63 |

Causality Behind Predictions: The carbon atoms in the pyrimidine ring are significantly deshielded due to the presence of two electronegative nitrogen atoms. The phenyl carbons show characteristic shifts for aromatic systems. The methylene carbon, being attached to an oxygen atom, appears in the typical range for such carbons.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Trustworthiness of the Protocol: This protocol ensures reproducibility by standardizing sample concentration, solvent, and the use of an internal standard (TMS) for accurate chemical shift referencing. The steps of tuning and shimming are critical for achieving high resolution and sharp signals, which is essential for accurate multiplicity analysis and coupling constant determination.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the types of chemical bonds present in a molecule.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3500 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N stretch (pyrimidine) | 1550 - 1650 | Medium to Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-O stretch (primary alcohol) | 1000 - 1050 | Strong |

| C-Cl stretch | 700 - 800 | Medium to Strong |

Causality Behind Predictions: The broadness of the O-H stretching band is due to hydrogen bonding. The positions of the C=N and C=C stretching vibrations are characteristic of aromatic and heteroaromatic rings.[1][2] The C-Cl stretch is typically found in the fingerprint region of the spectrum.[3]

Experimental Protocol for FTIR-ATR Data Acquisition

Attenuated Total Reflectance (ATR) is a common sampling technique in modern FTIR spectroscopy that requires minimal sample preparation.

Caption: Experimental workflow for FTIR-ATR data acquisition.

Trustworthiness of the Protocol: Collecting a background spectrum is a critical self-validating step to account for atmospheric CO₂ and H₂O, ensuring that the resulting spectrum is solely that of the sample.[4] Applying consistent pressure ensures good contact between the sample and the ATR crystal for optimal signal intensity.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern.

Predicted Mass Spectrum

For (6-Chloro-2-phenylpyrimidin-4-yl)methanol (C₁₁H₉ClN₂O), the expected monoisotopic mass is approximately 220.04 g/mol .

-

Molecular Ion Peak (M⁺): A prominent peak should be observed at m/z ≈ 220. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic M+2 peak at m/z ≈ 222 with roughly one-third the intensity of the M⁺ peak is expected. This isotopic pattern is a key diagnostic feature for the presence of a single chlorine atom.

-

Major Fragmentation Pathways: The fragmentation of pyrimidine derivatives is influenced by the substituents.[5][6]

-

Loss of H₂O: A peak corresponding to [M-18]⁺ from the loss of a water molecule from the alcohol.

-

Loss of CH₂O: A peak corresponding to [M-30]⁺ from the loss of formaldehyde.

-

Loss of Cl: A peak corresponding to [M-35]⁺.

-

Cleavage of the Phenyl Group: A peak at m/z 77 corresponding to the phenyl cation (C₆H₅⁺).

-

Pyrimidine Ring Fragmentation: The pyrimidine ring itself can undergo complex fragmentation, often involving the loss of HCN or other small neutral molecules.[5]

-

Experimental Protocol for Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like the target compound.

Caption: Workflow for ESI-MS data acquisition.

Trustworthiness of the Protocol: The use of a dilute solution prevents detector saturation and the formation of complex adducts. Optimization of ionization parameters is crucial for obtaining a stable signal and maximizing the intensity of the molecular ion. Tandem MS (MS/MS) provides a self-validating system by directly linking fragment ions to their parent molecular ion, confirming the fragmentation pathways.

Conclusion

The structural characterization of (6-Chloro-2-phenylpyrimidin-4-yl)methanol can be comprehensively achieved through the synergistic application of NMR, IR, and MS techniques. This guide has provided a detailed predictive analysis of the expected spectroscopic data based on the known behavior of similar chemical structures. The outlined experimental protocols are designed to be robust and self-validating, ensuring the acquisition of high-quality, reliable data for researchers in the field of drug discovery and development. The interpretation of the combined data from these techniques allows for an unambiguous confirmation of the molecular structure.

References

-

MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

-

MDPI. 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Retrieved from [Link]

-

MDPI. (2021, January 18). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved from [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved from [Link]

-

MDPI. 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. Retrieved from [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

-

ResearchGate. FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 31). Retrieved from [Link]

-

National Center for Biotechnology Information. 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Retrieved from [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

-

National Center for Biotechnology Information. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

-

ResearchGate. (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]

-

Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 124-134. Retrieved from [Link]

-

Canadian Science Publishing. The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]

-

PubChem. [6-Methyl-2-(4-nitrophenyl)pyrimidin-4-yl]methanol. Retrieved from [Link]

-

PubMed. Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Retrieved from [Link]

-

ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

-

ResearchGate. (PDF) 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. Retrieved from [Link]

-

PubChem. (6-Methoxy-2-phenylpyrimidin-4-yl)methanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, August 3). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Retrieved from [Link]

Sources

The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine nucleus, a fundamental building block of nucleic acids, stands as one of the most versatile and privileged scaffolds in medicinal chemistry. Its inherent drug-like properties and the capacity for diverse chemical modifications have led to a plethora of derivatives with a broad spectrum of biological activities. This guide provides an in-depth exploration of the multifaceted therapeutic potential of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We will delve into the molecular mechanisms of action, key signaling pathways, and provide detailed, field-proven experimental protocols for the evaluation of these biological activities. This comprehensive resource is designed to equip researchers and drug development professionals with the technical knowledge and practical insights necessary to advance the discovery and development of novel pyrimidine-based therapeutics.

The Pyrimidine Scaffold: A Foundation for Diverse Biological Activity

The six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3, known as pyrimidine, is a cornerstone of life itself, forming the basis of uracil, thymine, and cytosine in RNA and DNA.[1] This inherent biological relevance has made pyrimidine and its derivatives a focal point for medicinal chemists. The aromatic stability of the ring, coupled with its reactive sites, allows for extensive functionalization, leading to a vast chemical space of compounds with a wide range of pharmacological activities.[2][3] These activities include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, antimalarial, and antihypertensive effects.[4][5] The ability of pyrimidine derivatives to interact with a diverse array of biological targets, from kinases to viral enzymes, underscores their importance in the development of novel therapeutic agents.[6]

Anticancer Activity of Pyrimidine Derivatives: Targeting the Hallmarks of Cancer

The anticancer activity of pyrimidines is one of the most extensively studied areas, with several pyrimidine-based drugs, such as 5-fluorouracil and gemcitabine, being mainstays in chemotherapy.[1][6] The mechanisms by which pyrimidine derivatives exert their anticancer effects are varied and often target key pathways involved in cancer cell proliferation, survival, and metastasis.[7]

Mechanism of Action: Inhibition of Key Signaling Pathways

A primary mechanism of action for many anticancer pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling.[8] The Epidermal Growth Factor Receptor (EGFR) signaling pathway, often hyperactivated in various cancers, is a prominent target.[9][10]

Pyrimidine-based EGFR inhibitors often act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[3][11] This blockade ultimately leads to the inhibition of cell proliferation and the induction of apoptosis.[3]

Quantitative Evaluation of Anticancer Activity

The cytotoxicity of pyrimidine derivatives against cancer cell lines is commonly quantified by determining their half-maximal inhibitory concentration (IC50) values. The MTT assay is a widely used colorimetric method for this purpose.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridopyrimidine Derivative | A549 (Lung Carcinoma) | 3.36 | [3] |

| Pyridopyrimidine Derivative | PC-3 (Prostate Cancer) | 1.54 | [3] |

| Thiazolo[4,5-d]pyrimidine Derivative | C32 (Amelanotic Melanoma) | 24.4 | [12] |

| Thiazolo[4,5-d]pyrimidine Derivative | A375 (Melanotic Melanoma) | 25.4 | [12] |

| Pyrazolo[3,4-d]pyrimidine Derivative | A549 (Lung Carcinoma) | 17.50 | [8] |

| Pyrazolo[3,4-d]pyrimidine Derivative | Caco-2 (Colorectal Adenocarcinoma) | 43.75 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of pyrimidine derivatives on cancer cells.[13]

Materials:

-

96-well microplates

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Pyrimidine derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[14][15]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Gently shake the plate to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity of Pyrimidine Derivatives: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrimidine derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[6]

Mechanism of Action: Disruption of Essential Bacterial Processes

The antimicrobial mechanisms of pyrimidine derivatives are diverse. Some compounds are known to inhibit essential enzymes in bacteria, while others may disrupt cell membrane integrity or interfere with nucleic acid synthesis. For instance, some thiophenyl-pyrimidine derivatives have been shown to inhibit FtsZ polymerization, a key step in bacterial cell division, leading to a bactericidal effect.[5]

Quantitative Evaluation of Antimicrobial Activity

The Kirby-Bauer disk diffusion method is a widely used qualitative technique to assess the antimicrobial activity of chemical compounds.[16] The size of the zone of inhibition around a disk impregnated with the test compound is indicative of its antimicrobial potency.

| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| Pyrimidine Derivative 3a | Escherichia coli | 15 | [17] |

| Pyrimidine Derivative 3b | Staphylococcus aureus | 18 | [17] |

| Pyrimidine Derivative 3c | Pseudomonas aeruginosa | 16 | [17] |

| Pyrimidine Derivative 3d | Klebsiella pneumoniae | 14 | [17] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This protocol describes the standardized method for determining the antimicrobial susceptibility of bacteria to pyrimidine derivatives.[4]

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Bacterial strain of interest

-

Sterile cotton swabs

-

Sterile saline or Mueller-Hinton broth

-

0.5 McFarland turbidity standard

-

Sterile filter paper disks

-

Pyrimidine derivative solution (of known concentration)

-

Sterile forceps

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[18]

-

Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the pyrimidine derivative onto the surface of the inoculated MHA plate using sterile forceps. Gently press the disks to ensure complete contact with the agar.[18]

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter.

-

Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the bacterium to the compound. The results are typically categorized as susceptible, intermediate, or resistant based on standardized interpretive charts.

Antiviral Activity of Pyrimidine Derivatives: A Broad-Spectrum Approach

Pyrimidine derivatives have demonstrated significant potential as antiviral agents, with some compounds exhibiting activity against a wide range of viruses, including HIV, influenza, and herpesviruses.[18]

Mechanism of Action: Targeting Viral Replication

The antiviral mechanisms of pyrimidine derivatives often involve the inhibition of key viral enzymes essential for replication.

-

Reverse Transcriptase Inhibition: Many pyrimidine derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity and prevents the conversion of viral RNA into DNA.[19][20][21]

-

Viral DNA Polymerase Inhibition: Some pyrimidine analogues can be phosphorylated by viral or cellular kinases and then act as competitive inhibitors of viral DNA polymerase, terminating the elongation of the viral DNA chain.[22][23]

-

Inhibition of Pyrimidine Biosynthesis: Certain antiviral compounds inhibit host cell pyrimidine synthesis, thereby depleting the nucleotide pool available for viral replication.[1][24]

Quantitative Evaluation of Antiviral Activity

The plaque reduction neutralization test (PRNT) is the gold standard for determining the ability of a compound to neutralize a virus and is used to calculate the 50% effective concentration (EC50).[6]

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| Pyrimido[4,5-d]pyrimidine 7a | HCoV-229E | >25 | [2] |

| Pyrimido[4,5-d]pyrimidine 7b | HCoV-229E | >25 | [2] |

| Pyrimido[4,5-d]pyrimidine 7f | HCoV-229E | 11 | [2] |

| Thioguanine-coumarin Derivative | Chikungunya Virus | <13.9 | [25] |

| Triazolopyrimidine Derivative | Chikungunya Virus | 2.6 | [25] |

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

This protocol provides a general framework for assessing the antiviral activity of pyrimidine derivatives.[26]

Materials:

-

Susceptible host cell line

-

Virus stock of known titer

-

96-well or 24-well tissue culture plates

-

Cell culture medium

-

Pyrimidine derivative stock solution

-

Semi-solid overlay (e.g., agarose or methylcellulose in medium)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed a monolayer of host cells in a multi-well plate and incubate until confluent.

-

Compound and Virus Preparation: Prepare serial dilutions of the pyrimidine derivative. Mix each dilution with a fixed amount of virus and incubate for a short period (e.g., 1 hour) to allow the compound to interact with the virus.

-

Infection: Remove the medium from the cell monolayer and add the virus-compound mixtures to the wells. Incubate for 1-2 hours to allow for viral adsorption.

-

Overlay Application: Remove the inoculum and add a semi-solid overlay to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for several days at the optimal temperature for the virus. The incubation time will vary depending on the virus being tested.

-

Plaque Visualization and Counting: After the incubation period, fix and stain the cells with crystal violet. Plaques will appear as clear zones where the cells have been lysed by the virus. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Anti-inflammatory Activity of Pyrimidine Derivatives: Modulating the Inflammatory Response

Chronic inflammation is a key driver of many diseases. Pyrimidine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators.[27]

Mechanism of Action: Targeting Inflammatory Pathways

A significant anti-inflammatory mechanism of pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[28] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation. By selectively inhibiting COX-2, these compounds can reduce inflammation with potentially fewer gastrointestinal side effects than non-selective NSAIDs.

Another critical pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][29] NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Some pyrimidine derivatives may exert their anti-inflammatory effects by modulating the NF-κB pathway.[3]

Quantitative Evaluation of Anti-inflammatory Activity

The inhibitory activity of pyrimidine derivatives against COX enzymes is determined by measuring their IC50 values.

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine 2a | LOX | 42 | [30] |

| Pyrido[2,3-d]pyrimidine 2f | LOX | 47.5 | [30] |

| Pyrimidine Derivative L1 | COX-2 | Comparable to Meloxicam | [28] |

| Pyrimidine Derivative L2 | COX-2 | Comparable to Meloxicam | [28] |

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. The diverse biological activities of its derivatives, spanning from anticancer to anti-inflammatory effects, highlight the immense potential of this heterocyclic core in drug discovery. The ability to systematically modify the pyrimidine ring allows for the fine-tuning of pharmacological properties, leading to the development of more potent and selective drug candidates.

Future research in this field will likely focus on several key areas:

-

Rational Drug Design: The use of computational modeling and structure-activity relationship studies will continue to guide the design of novel pyrimidine derivatives with enhanced activity and reduced off-target effects.

-

Combination Therapies: Investigating the synergistic effects of pyrimidine-based drugs with other therapeutic agents could lead to more effective treatment regimens, particularly in complex diseases like cancer.

-

Targeting Novel Pathways: The exploration of pyrimidine derivatives that modulate novel biological targets will open up new avenues for treating a wide range of diseases.

-

Drug Delivery Systems: The development of innovative drug delivery systems for pyrimidine-based drugs could improve their bioavailability and therapeutic efficacy.

References

-

Shaaban, O. G., et al. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 17(8), 9597-9611. [Link]

-

Toolabi, M., et al. (2021). Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. European Journal of Medicinal Chemistry, 221, 113523. [Link]

-

Al-Ostoot, F. H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(5), 389-415. [Link]

-

Hudzik, T. J., et al. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

-

Patel, R., et al. (2014). Synthesis and in vitro antibacterial activity of some novel 2-amino-4, 6-D derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1083-1088. [Link]

-

Abdel-Gawad, H., et al. (2017). Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. Molecules, 22(11), 1836. [Link]

-

El-Gamal, M. I., et al. (2021). Role of Pyrimidine Derivatives in the Treatment of Cancer. Current Medicinal Chemistry, 28(21), 4185-4221. [Link]

-

Zhang, M., et al. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. Journal of Medicinal Chemistry, 63(21), 12431-12457. [Link]

-

Rao, A., et al. (2012). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 3(3), 13-19. [Link]

-

Sancineto, L., et al. (2018). Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. Molecules, 23(11), 2993. [Link]

-

Sharma, V., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Medicinal Chemistry, 12(3), 351-373. [Link]

-

El-Sayed, N. F., et al. (2020). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 25(23), 5768. [Link]

-

Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

-

Singh, A., & Singh, P. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 893100. [Link]

-

Traxler, P., et al. (1997). 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines: Potent and Selective Inhibitors of the Erythroblastic Leukemia Viral Oncogene Homolog 2 (ErbB-2) Tyrosine Kinase. Journal of Medicinal Chemistry, 40(22), 3601-3616. [Link]

-

Dorababu, A. (2025). Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors. RSC Medicinal Chemistry, 16, 545-560. [Link]

-

Wang, Y., et al. (2022). Antiviral EC50 and CC50 values calculated for selected hits in the HUH7 and U251 cell lines. ResearchGate. [Link]

-

Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(15), 4994. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

El-Sayed, M. A. A., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Archiv der Pharmazie, 355(11), 2200251. [Link]

-

Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. [Link]

-

Varghese, F. S., et al. (2021). Dose-response curves and EC50 values for derivatives. ResearchGate. [Link]

-

Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity. [Link]

-

De La Fuente, C., et al. (2019). Viral DNA Polymerase Inhibitors. ResearchGate. [Link]

-

Fang, Z., et al. (2020). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 10(49), 29465-29472. [Link]

-

Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

-

protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]

-

Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

-

Shih, R.-H., et al. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience, 8, 77. [Link]

-

Cieplik, J., et al. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(1), 57-65. [Link]

-

de Béthune, M.-P. (2010). Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors. Viruses, 2(4), 907-941. [Link]

-

Li, X., et al. (2021). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1634-1647. [Link]

-

Lucas-Hourani, M., et al. (2017). Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response. Antimicrobial Agents and Chemotherapy, 61(11), e01078-17. [Link]

-

de Oliveira, R. S., et al. (2020). Nitrogen-Based Heterocyclic Compounds: A Promising Class of Antiviral Agents against Chikungunya Virus. Molecules, 26(1), 143. [Link]

-

The Pharma D. (2024, June 21). Classification of Reverse Transcriptase Inhibitor Antiretroviral drugs [Video]. YouTube. [Link]

-

Galochkina, A. V., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 24(13), 10892. [Link]

-

Singh, A., & Singh, P. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 893100. [Link]

-

Oreate. (2025, December 30). Understanding the Zone of Inhibition: A Key Test in Antimicrobial Research. Oreate AI Blog. [Link]

-

Wujec, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]

-

iGEM. (2016). Kirby-Bauer Disk Diffusion Test. [Link]

-

Wikipedia. (2024). Reverse-transcriptase inhibitor. [Link]

-

Biology LibreTexts. (2024). 13.5B: Kirby-Bauer Disk Susceptibility Test. [Link]

-

Papakyriakou, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(1), 226. [Link]

-

Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

-

Creative Diagnostics. (n.d.). Plaque Reduction Assay. [Link]

-

de Souza, M. C. B. V., et al. (2024). Plaque Reduction Neutralization Test (PRNT) Accuracy in Evaluating Humoral Immune Response to SARS-CoV-2. Vaccines, 12(1), 89. [Link]

Sources

- 1. Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asm.org [asm.org]

- 5. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]

- 6. bioagilytix.com [bioagilytix.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 11. avys.omu.edu.tr [avys.omu.edu.tr]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. microchemlab.com [microchemlab.com]

- 17. researchgate.net [researchgate.net]

- 18. microbenotes.com [microbenotes.com]

- 19. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 27. researchgate.net [researchgate.net]

- 28. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 29. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of (6-Chloro-2-phenylpyrimidin-4-yl)methanol

Introduction

(6-Chloro-2-phenylpyrimidin-4-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of a reactive chloropyrimidine core, a phenyl substituent, and a primary alcohol function allows for diverse downstream modifications, making it an important intermediate in the synthesis of complex molecular architectures. This guide provides a detailed, field-proven experimental protocol for the synthesis of this target compound, designed for researchers in organic synthesis and drug development. Our focus is on providing a robust, reproducible, and mechanistically understood pathway, ensuring both high yield and purity.

Synthetic Strategy: A Two-Step Reduction Pathway

The selected synthetic route commences with the commercially available 6-chloro-2-phenylpyrimidine-4-carboxylic acid [1]. This starting material provides a direct and efficient entry point to the target molecule. The strategy involves a two-step reduction process, which offers superior control over the reaction compared to a direct, more forceful reduction.

-

Activation of Carboxylic Acid: The carboxylic acid is first converted to a highly reactive acid chloride intermediate, 6-chloro-2-phenylpyrimidine-4-carbonyl chloride , using thionyl chloride (SOCl₂). This activation step is critical for the subsequent reduction.

-

Selective Reduction: The acid chloride is then reduced to the target primary alcohol. This protocol achieves the reduction using sodium borohydride (NaBH₄), a mild and selective reducing agent. The process is carefully controlled to proceed through the intermediate aldehyde, which is subsequently reduced in situ to the final alcohol product.

This two-step approach is favored over a single-step reduction of the carboxylic acid with stronger reagents like LiAlH₄, as it avoids potential side reactions and is generally more amenable to standard laboratory purification techniques.

Sources

Application Notes and Protocols for Utilizing (6-Chloro-2-phenylpyrimidin-4-yl)methanol as a Scaffold for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved kinase inhibitors. This document provides a detailed technical guide on the synthesis and application of (6-Chloro-2-phenylpyrimidin-4-yl)methanol , a versatile intermediate for the development of potent and selective kinase inhibitors. We will explore its synthesis from commercially available starting materials, outline its derivatization into various kinase-targeting compounds, and provide detailed protocols for evaluating the biological activity of these synthesized molecules. This guide is intended to empower researchers to leverage this scaffold in their drug discovery programs, particularly for targeting oncogenic kinases such as EGFR and Src.

Introduction: The Power of the Pyrimidine Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy. The 2,4,6-trisubstituted pyrimidine scaffold has emerged as a particularly successful framework for the design of these inhibitors.[1][2] Its nitrogen atoms can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a key feature for potent inhibition.[1]

The subject of this guide, (6-Chloro-2-phenylpyrimidin-4-yl)methanol , offers a strategic entry point for generating diverse libraries of kinase inhibitors. The chloro group at the 6-position provides a handle for selective nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, while the hydroxymethyl group at the 4-position can be readily functionalized to explore interactions with the solvent-exposed region of the kinase active site. The phenyl group at the 2-position can also be modified to optimize potency and selectivity. This combination of reactive sites makes it a highly valuable building block for structure-activity relationship (SAR) studies.[3]

Synthesis of the (6-Chloro-2-phenylpyrimidin-4-yl)methanol Scaffold

The synthesis of (6-Chloro-2-phenylpyrimidin-4-yl)methanol can be efficiently achieved from the commercially available precursor, 6-chloro-2-phenylpyrimidine-4-carboxylic acid. The key transformation is the reduction of the carboxylic acid to a primary alcohol.

Protocol 1: Synthesis of (6-Chloro-2-phenylpyrimidin-4-yl)methanol

Principle: This protocol describes the reduction of 6-chloro-2-phenylpyrimidine-4-carboxylic acid to (6-Chloro-2-phenylpyrimidin-4-yl)methanol using Lithium Aluminium Hydride (LAH), a potent reducing agent.

Materials:

-

6-chloro-2-phenylpyrimidine-4-carboxylic acid

-

Lithium Aluminium Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard glassware for organic synthesis.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-chloro-2-phenylpyrimidine-4-carboxylic acid (1.0 eq) in anhydrous THF.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of LAH: Slowly add a solution of LAH (1.5 - 2.0 eq) in anhydrous THF to the cooled suspension via a dropping funnel. Caution: LAH reacts violently with water. Ensure all glassware is dry and the reaction is performed under anhydrous conditions.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of Na₂SO₄ dropwise at 0 °C until the evolution of gas ceases.

-

Work-up: Filter the resulting suspension and wash the solid residue with ethyl acetate. Collect the filtrate and dry the organic layer over anhydrous MgSO₄.

-

Purification: Concentrate the dried organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (6-Chloro-2-phenylpyrimidin-4-yl)methanol.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Kinase Inhibitor Synthesis

The (6-Chloro-2-phenylpyrimidin-4-yl)methanol scaffold is a versatile platform for generating a library of potential kinase inhibitors. The hydroxyl group can be a point of diversification, and the chloro group can be displaced by various nucleophiles.

Rationale for Targeting EGFR and Src Kinases